molecular formula C11H11NO7 B14750097 Dimethyl 2-methoxy-6-nitroterephthalate

Dimethyl 2-methoxy-6-nitroterephthalate

Cat. No.: B14750097
M. Wt: 269.21 g/mol
InChI Key: JWHQHQADRATZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-methoxy-6-nitroterephthalate is an aromatic ester derivative characterized by a benzene ring with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 2 and 6, respectively, and two methyl ester groups at positions 1 and 4. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its reactive nitro and ester functionalities.

Properties

Molecular Formula

C11H11NO7

Molecular Weight

269.21 g/mol

IUPAC Name

dimethyl 2-methoxy-6-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C11H11NO7/c1-17-8-5-6(10(13)18-2)4-7(12(15)16)9(8)11(14)19-3/h4-5H,1-3H3

InChI Key

JWHQHQADRATZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Dimethyl 2-methoxy-6-nitroterephthalate can be synthesized through several methods. One common method involves the esterification of terephthalic acid with methanol, followed by nitration and methoxylation . The reaction conditions typically involve the use of catalysts such as cobalt and manganese during the oxidation process . Industrial production methods often involve multi-step processes that include both oxidation and esterification steps .

Chemical Reactions Analysis

Dimethyl 2-methoxy-6-nitroterephthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-methoxy-6-nitroterephthalate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-methoxy-6-nitroterephthalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares dimethyl 2-methoxy-6-nitroterephthalate with key analogs based on substituent positions, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions (Ring Type) Applications
This compound Not provided C₁₂H₁₁NO₈* 297.22* Methoxy, Nitro, Ester 2,6 (benzene) Research intermediate
Methyl 6-methoxy-3-nitropicolinate 1427195-24-1 C₈H₈N₂O₅ 212.16 Methoxy, Nitro, Ester 6,3 (pyridine) Lab research
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ 215.63 Chloro, Methoxy, Ester 2,6 (pyridine) Pharmaceutical intermediate
2-Methoxy-4-nitrobenzoic acid Not provided C₈H₇NO₅ 197.15 Methoxy, Nitro, Carboxylic acid 2,4 (benzene) Chemical synthesis

*Note: Molecular formula and weight for this compound are estimated based on structural analogs.

Electronic Effects
  • Nitro vs. Chloro Substituents : The nitro group in this compound is strongly electron-withdrawing, directing further electrophilic substitutions to meta positions. In contrast, the chloro group in ethyl 2-chloro-6-methoxynicotinate is a weaker electron-withdrawing group but a better leaving group, enabling nucleophilic substitution reactions .
  • Methoxy Group : The methoxy group in all compounds donates electrons via resonance, activating the aromatic ring toward electrophilic attack. Its position relative to other substituents influences regioselectivity in reactions .
Ring Type
  • Benzene vs. Pyridine : Pyridine-based analogs (e.g., methyl 6-methoxy-3-nitropicolinate) exhibit distinct reactivity due to the nitrogen atom in the ring, which can participate in coordination chemistry and acid-base reactions. Benzene derivatives like this compound lack this feature, making them less versatile in metal-catalyzed reactions .

Q & A

Q. What are the optimal synthetic pathways for producing Dimethyl 2-methoxy-6-nitroterephthalate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the terephthalate backbone. A common approach is:

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methoxy Group Introduction : Methoxylation via nucleophilic aromatic substitution (e.g., using NaOCH₃ in DMF) or via Ullmann coupling for regioselective placement.

Esterification : Final esterification with methanol in the presence of H₂SO₄ or a solid acid catalyst (e.g., Amberlyst-15) to form the dimethyl ester.
Key considerations include monitoring reaction intermediates via TLC and optimizing stoichiometry to minimize byproducts like polynitro derivatives. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C, 2 h7892%
MethoxylationNaOCH₃ (2.5 eq), DMF, 80°C, 12 h6588%
EsterificationCH₃OH (excess), H₂SO₄, reflux, 6 h9095%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify impurities. MS in positive ion mode aids in confirming molecular ions (e.g., [M+H]⁺ at m/z 299).
  • ¹H/¹³C NMR : Key signals include the methoxy singlet (δ 3.8–4.0 ppm) and nitro group deshielding effects on adjacent protons (δ 8.2–8.5 ppm).
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).
    Cross-validate results with elemental analysis (C, H, N) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory data in thermal stability studies be resolved?

  • Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., heating rate, atmosphere). To address this:
  • Perform TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.
  • Compare kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger) to identify activation energy variations.
  • Control for moisture content via pre-drying samples (e.g., 24 h at 60°C under vacuum).
    Example findings might show two-stage decomposition: ester group cleavage (~250°C) followed by nitro group degradation (~320°C) .

Q. What experimental designs are recommended for assessing ecotoxicological impacts?

  • Methodological Answer :
  • In Vitro Bioassays : Use hepatic cell lines (e.g., HepG2) to measure cytotoxicity (MTT assay) and oxidative stress markers (ROS detection via DCFH-DA).
  • Metabolite Identification : Employ LC-QTOF-MS to track hydrolyzed metabolites (e.g., mono-methyl esters) in simulated environmental conditions (pH 7.4, 25°C).
  • Environmental Persistence : Use OECD 301B guidelines for ready biodegradability testing, monitoring CO₂ evolution over 28 days.
    Reference systematic review protocols for phthalate exposure studies to ensure robust statistical power and confounding control .

Q. How should computational modeling be applied to predict photodegradation pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level to identify reactive sites (e.g., nitro group’s LUMO).
  • Kinetic Monte Carlo Simulations : Model UV-induced cleavage of the methoxy and nitro groups under varying light intensities (290–400 nm).
  • Validate with experimental data from photolysis chambers (e.g., quantum yield measurements using actinometry).
    Integrate findings with multiphase chemistry models, similar to DMS oxidation studies, to assess aerosol formation potential .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and MS data during structural elucidation?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog (e.g., at the methoxy carbon) to confirm signal assignments in NMR.
  • High-Resolution MS : Use HRMS (resolution >30,000) to distinguish between isobaric interferences (e.g., [M+Na]⁺ vs. [M+H]⁺).
  • 2D NMR : Apply HSQC and HMBC to correlate ambiguous protons with adjacent carbons, resolving overlaps (e.g., aromatic vs. ester protons).
    Cross-reference with crystallographic data (if available) to validate spatial arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.